molecular formula C13H17F3O2 B1441577 1-(2,2-Diethoxyethyl)-4-(trifluoromethyl)benzene CAS No. 1354958-92-1

1-(2,2-Diethoxyethyl)-4-(trifluoromethyl)benzene

Cat. No.: B1441577
CAS No.: 1354958-92-1
M. Wt: 262.27 g/mol
InChI Key: RHMVQUATMWELGP-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a diethoxyethyl substituent

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3O2/c1-3-17-12(18-4-2)9-10-5-7-11(8-6-10)13(14,15)16/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMVQUATMWELGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)C(F)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethyl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

1-(2,2-Diethoxyethyl)-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2-Diethoxyethyl)-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. Additionally, the diethoxyethyl group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • 1-(2,2-Diethoxyethyl)-3-(trifluoromethyl)benzene
  • 1-(2,2-Diethoxyethyl)-2-(trifluoromethyl)benzene
  • 1-(2,2-Diethoxyethyl)-4-(difluoromethyl)benzene

Uniqueness: 1-(2,2-Diethoxyethyl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl and diethoxyethyl groups on the benzene ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers and analogs.

Biological Activity

1-(2,2-Diethoxyethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a trifluoromethyl group and a diethoxyethyl group. Its unique structural features confer distinct chemical properties, which have implications for its biological activity. This article explores the biological activities associated with this compound, including its potential applications in medicinal chemistry and biochemistry.

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating interactions with biological membranes and molecular targets. The diethoxyethyl group contributes to its solubility and reactivity in various organic synthesis applications. The electronegativity of the trifluoromethyl group and the high carbon-fluorine bond strength are critical in influencing biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, although further studies are required to quantify these activities.
  • Neuropharmacological Effects : Related compounds have shown effects on neurotransmitter transporters, indicating potential applications in treating neurological disorders.
  • Anti-inflammatory Potential : Compounds with similar structures may inhibit inflammatory pathways, suggesting utility in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus.

Antimicrobial Activity

A study investigating the antimicrobial properties of structurally related compounds found that the trifluoromethyl group significantly influences binding affinity to microbial enzymes. This suggests that this compound may possess similar properties, warranting further exploration into its efficacy against various pathogens.

Neuropharmacological Effects

Research on pyrrolidine derivatives has indicated that compounds with similar structures can modulate neurotransmitter systems. For instance, studies have shown that certain derivatives can enhance or inhibit the uptake of neurotransmitters such as dopamine and serotonin. This points to a potential role for this compound in neuropharmacology.

Anti-inflammatory Mechanisms

Compounds featuring trifluoromethyl groups have been noted for their ability to modulate inflammatory pathways. For example, studies have demonstrated that certain analogs can inhibit pro-inflammatory cytokines in vitro. This could position this compound as a candidate for further investigation into anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(2,2-Diethoxyethyl)-3-(trifluoromethyl)benzeneTrifluoromethyl group at position 3Different reactivity due to substitution position
1-(2,2-Diethoxyethyl)-2-(trifluoromethyl)benzeneTrifluoromethyl group at position 2Varying biological activity based on position
1-(2,2-Diethoxyethyl)-4-(difluoromethyl)benzeneDifluoromethyl group instead of trifluoromethylLower lipophilicity compared to trifluoromethyl

The unique positioning of functional groups on the benzene ring significantly influences the chemical reactivity and biological activity of these compounds compared to their isomers and analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-Diethoxyethyl)-4-(trifluoromethyl)benzene
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